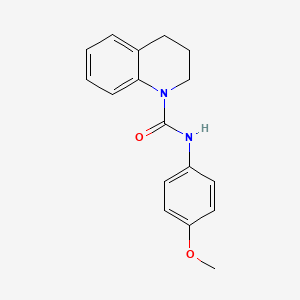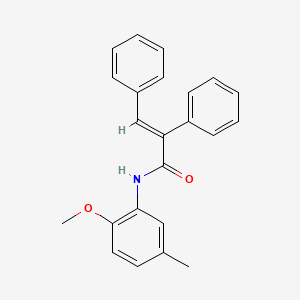
N-(4-methoxyphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is a compound with potential pharmacological properties. Although the specific compound was not directly identified in the literature, related quinoline derivatives have been studied for various biological activities, including as kinase inhibitors, anti-inflammatory, and analgesic agents, highlighting the therapeutic significance of quinoline derivatives in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives often involves catalysis and microwave irradiation, offering rapid and efficient methods for constructing these compounds. For instance, rapid synthesis has been achieved through the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines under specific catalysis and microwave irradiation, suggesting a potential pathway for synthesizing N-(4-methoxyphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide (Duvelleroy et al., 2005).
Molecular Structure Analysis
Polymorphic modifications can significantly affect the properties of quinoline derivatives, as demonstrated in studies where different crystal structures of similar compounds were identified, impacting their pharmacological applications. The crystal packing and molecular interactions within these structures provide insights into the compound's stability and reactivity (Shishkina et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including aminolysis, solvolysis, and intramolecular proton transfer, which can be crucial for their bioactivity and function. For instance, laquinimod, a related compound, undergoes aminolysis in its synthesis, highlighting the reactivity of the quinoline core structure and its derivatives (Jansson et al., 2006).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-15-10-8-14(9-11-15)18-17(20)19-12-4-6-13-5-2-3-7-16(13)19/h2-3,5,7-11H,4,6,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROQPKCHSXDQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6373308 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(3,4-dihydro-2H-chromen-3-ylmethyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B5629822.png)
![2-({[3-(4-methoxyphenyl)propanoyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5629830.png)
![4-benzyl-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B5629838.png)
![2-methyl-9-[(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5629843.png)
![(3aR*,9bR*)-2-[(1-ethyl-1H-pyrazol-4-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5629849.png)
![2-propyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5629858.png)


![2-[2-(dimethylamino)ethyl]-9-(1H-1,2,4-triazol-5-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5629889.png)
![N~3~-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5629896.png)
![5-{(2S)-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-pyrrolidinyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5629907.png)
![2-[(cyclohexylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5629917.png)